molecular formula C9H11BrClNO2 B1525094 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride CAS No. 1306605-67-3

2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride

Cat. No. B1525094
M. Wt: 280.54 g/mol
InChI Key: LYYDUVHPUKPSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1306605-67-3 . It has a molecular weight of 280.55 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H . This indicates that the compound consists of a bromophenyl group attached to an amino acid structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 280.55 .

Scientific Research Applications

Organic Synthesis and Chemistry

  • Metabolism Study : It is used to study the in vivo metabolism of psychoactive substances in rats, providing insights into metabolic pathways and the formation of metabolites (Kanamori et al., 2002).
  • Synthesis of Intermediates : The compound serves as an intermediate in the synthesis of other complex molecules, such as naproxen, by undergoing reactions like bromination and hydrolysis (Ai, 2002).
  • Allylation of Aldehydes and Ketones : It finds application in the indium-mediated allylation of aldehydes, ketones, and sulfonimines, leading to the formation of homoallylic alcohols and sulfonamines (Dhanjee & Minehan, 2010).

Pharmaceutical and Medical Applications

  • Antimicrobial Agents : Derivatives of 2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride are synthesized and explored for potential antimicrobial properties (Doraswamy & Ramana, 2013).
  • Antimalarial Activity : Research into the synthesis and quantitative structure-activity relationships of related compounds indicates potential use in antimalarial treatments (Werbel et al., 1986).
  • Immunosuppressive Activity : Synthesis of 2-substituted 2-aminopropane-1,3-diols, which is structurally related to this compound, shows promise in immunosuppressive activities for applications like organ transplantation (Kiuchi et al., 2000).

Environmental and Material Science

  • Corrosion Inhibition : Some derivatives of this compound are studied for their effectiveness in inhibiting corrosion of metals in acidic environments, useful in industrial applications (Herrag et al., 2010).
  • Polymer Science : It is used in the synthesis of polybenzoxazine, showcasing its utility in the development of advanced polymeric materials (Trejo-Machin et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

2-amino-2-(2-bromophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-9(11,8(12)13)6-4-2-3-5-7(6)10;/h2-5H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYDUVHPUKPSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-bromophenyl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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